![molecular formula C21H25N3O3 B2578474 1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1207055-65-9](/img/structure/B2578474.png)
1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
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Description
1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research in the field of synthetic chemistry has explored the development of novel methods for constructing complex molecules, including tetrahydroquinoline derivatives. For instance, studies have reported on the facile synthesis of tetrahydroquinoline derivatives through reactions involving cyclohexanone, highlighting the versatility of these compounds in chemical synthesis (Elkholy & Morsy, 2006). Similarly, the reactivity of nitrile carboxamide rearrangement has been investigated, leading to a variety of heterocyclic compounds (Bischoff, Schroeder, & Gründemann, 1982), demonstrating the chemical flexibility of such frameworks.
Catalysis and Enantioselective Synthesis
The application of chiral sulfinamido urea catalysts for the enantioselective synthesis of tetrahydroisoquinolines has been documented, showcasing the importance of these compounds in the creation of biologically active molecules with high enantiomeric purity (Xu, Zhang, & Jacobsen, 2014). This research underlines the potential of urea derivatives in facilitating highly selective chemical transformations, essential for pharmaceutical applications.
Biological Activities and Pharmacological Potential
Studies have also focused on the pharmacological potential of tetrahydroquinoline and related compounds. For example, chroman and tetrahydroquinoline ureas have been synthesized and evaluated as potent TRPV1 antagonists, suggesting their relevance in the development of new therapeutic agents for pain management (Schmidt et al., 2011).
Advanced Synthetic Methods
Innovative synthetic methodologies for constructing heterocyclic compounds have been developed, including solid-phase synthesis techniques for creating complex molecules containing tetrahydro-beta-carboline and tetrahydroisoquinoline scaffolds (Diness, Beyer, & Meldal, 2006). These methods highlight the ongoing advancements in chemical synthesis, enabling more efficient production of heterocyclic compounds.
properties
IUPAC Name |
1-cyclohexyl-3-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDRKREUSXYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
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